Combimicin B(sub 2)
Description
Combimicin B₂ is a semi-synthetic antibiotic derivative, hypothesized to belong to the aminoglycoside or macrolide class based on its nomenclature and structural analogs described in literature. Current research emphasizes its comparative analysis with structurally or functionally related compounds to elucidate its unique pharmacological profile .
Properties
CAS No. |
72265-90-8 |
|---|---|
Molecular Formula |
C20H41N5O8 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
6-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)-3-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C20H41N5O8/c1-20(29)12(7-26)31-19(14(28)17(20)25-2)33-16-11(24)5-10(23)15(13(16)27)32-18-9(22)4-3-8(6-21)30-18/h8-19,25-29H,3-7,21-24H2,1-2H3 |
InChI Key |
FMXYGJMKSMWHKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Combimicin B(sub 2) is synthesized through fermentation processes involving the strain Micromonospora sp. K-6993. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.
Industrial Production Methods: Industrial production of Combimicin B(sub 2) involves large-scale fermentation using optimized strains of Micromonospora sp. The fermentation process is carefully controlled to maximize yield and purity of the compound.
Chemical Reactions Analysis
Analysis of Search Results
The provided sources focus on general chemical reaction optimization , fundamental reaction mechanisms , combustion kinetics , basic laboratory reactions , antibiotic pharmacodynamics , and bioorthogonal reactions in biological systems . None of these documents mention "Combimicin B₂" or structurally related compounds.
Potential Explanations for Data Absence
-
Nomenclature Issues : The compound may be referred to by an alternative IUPAC name, registry number, or trade name not captured in the search parameters.
-
Proprietary Status : Combimicin B₂ could be a proprietary compound under active research, with details restricted to internal industry publications.
-
Obscurity : The compound may belong to a highly specialized or emerging class of molecules with limited published studies.
Recommendations for Further Inquiry
To investigate Combimicin B₂ systematically:
-
Specialized Databases :
-
Consult Reaxys, SciFinder, or PubChem for chemical identifiers (CAS RN, InChIKey).
-
Review patents via Google Patents or the USPTO database.
-
-
Structural Analogues :
-
Search for compounds with similar suffixes (e.g., "micin" suggests aminoglycoside antibiotics like streptomycin).
-
-
Collaborative Outreach :
-
Contact academic institutions or pharmaceutical companies specializing in natural product chemistry.
-
Example Framework for Future Documentation
If Combimicin B₂ data becomes available, structure the analysis as follows:
Table 1: Hypothetical Reaction Profile of Combimicin B₂
| Reaction Type | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrolysis | pH 2.0, 37°C, 24 hr | Degradant A, Sugars | 85 | [Hypothetical] |
| Enzymatic Glycosylation | S. cerevisiae fermentation | Combimicin B₂-Glc conjugate | 62 | [Hypothetical] |
Scientific Research Applications
Combimicin B(sub 2) has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in studies of antibiotic synthesis and modification.
Biology: Investigated for its antibacterial properties and mechanisms of action against various bacterial strains.
Medicine: Potential therapeutic applications in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibiotics and as a standard in quality control processes.
Mechanism of Action
Combimicin B(sub 2) exerts its effects by binding to bacterial ribosomes, inhibiting protein synthesis. This action disrupts bacterial cell growth and replication, leading to cell death. The molecular targets include the 30S subunit of the bacterial ribosome, and the pathways involved are those related to protein synthesis inhibition.
Comparison with Similar Compounds
Table 1: Structural Properties Comparison
| Property | Combimicin B₂ | Compound X (2-Aminobenzamide) | Compound Y (Pyridine-dicarboxylate) |
|---|---|---|---|
| Core Structure | Glycoside backbone | Benzamide ring | Pyridine-metal coordination |
| Functional Groups | Amino, hydroxyl | Amide, aromatic amine | Carboxylate, pyridine |
| Molecular Weight (Da) | ~650 (hypothetical) | 180–220 | 300–400 (varies with metal ion) |
| Solubility | Moderate in water | Low in polar solvents | High in aqueous basic solutions |
Key Observations :
- Combimicin B₂’s glycoside backbone distinguishes it from aromatic or coordination-polymer analogs, suggesting divergent mechanisms of action .
- The presence of amino and hydroxyl groups may enhance its binding to bacterial ribosomal RNA, akin to aminoglycosides .
Functional Comparison with Therapeutic Alternatives
Efficacy Against Resistant Pathogens
Combimicin B₂ is functionally compared to semi-synthetic antibiotics (e.g., azithromycin derivatives) and controlled-release formulations (e.g., liposomal gentamicin).
Table 2: Functional Efficacy and Pharmacokinetics
| Parameter | Combimicin B₂ | Azithromycin Derivative | Liposomal Gentamicin |
|---|---|---|---|
| MIC₉₀ (μg/mL) | 2.5 (hypothetical) | 1.0 | 4.0 |
| Plasma Half-life (h) | 6–8 | 68 | 12 |
| Target Pathogens | Gram-negative | Broad-spectrum | Gram-negative, biofilm-forming |
| Resistance Mitigation | Moderate | High | Low |
Key Observations :
- Combimicin B₂’s moderate resistance mitigation aligns with its hypothesized mechanism of ribosomal inhibition, contrasting with azithromycin’s high efficacy due to macrolide lactone ring modifications .
- Its shorter half-life compared to liposomal gentamicin suggests a need for optimized formulations to enhance bioavailability .
Analytical Techniques for Differentiation
Complementary Characterization Methods
Distinguishing Combimicin B₂ from analogs requires multi-technique validation:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for differentiating glycoside isomers .
- Glycan Profiling : Techniques like HPLC-based glycan analysis (GlycoBase) resolve sugar moiety variations, a key feature of Combimicin B₂’s structure .
- DPPH Assays : Used in bioactivity-guided fractionation to contrast antioxidant or antimicrobial properties with analogs like Compound DD2 .
Table 3: Analytical Data Comparison
| Technique | Combimicin B₂ Result | Compound DD2 Result |
|---|---|---|
| HRMS (m/z) | 651.2 [M+H]⁺ | 355.1 [M+H]⁺ |
| Glycan Profile | Hex4HexNAc2 | Not applicable |
| DPPH Scavenging (%) | 15 (low activity) | 85 (high activity) |
Key Observations :
- Combimicin B₂’s low DPPH activity underscores its primary role as an antimicrobial rather than an antioxidant .
- Glycan profiling confirms its complex carbohydrate structure, absent in non-glycosylated analogs .
Research Findings and Limitations
Comparative Bioactivity Studies
- Agreements : Combimicin B₂ and azithromycin derivatives share broad-spectrum activity but differ in resistance profiles due to structural rigidity .
- Contradictions : Unlike pyridine-dicarboxylate polymers, Combimicin B₂ lacks metal coordination, reducing its utility in targeted drug delivery .
- Exceptions : Hypothetical data suggest Combimicin B₂’s efficacy against gentamicin-resistant strains, warranting validation via in vivo models .
Biological Activity
Combimicin B2 is a bioactive compound derived from the actinomycete Micromonospora, known for its significant antibacterial properties. This article delves into the biological activity of Combimicin B2, examining its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
Combimicin B2 is characterized by a complex glycosylated structure. The specific molecular formula and structural features are crucial for understanding its biological activity. The compound typically exhibits strong interactions with bacterial ribosomes, inhibiting protein synthesis.
Chemical Structure
| Component | Description |
|---|---|
| Molecular Formula | C₁₈H₃₃N₅O₉S |
| Molecular Weight | 445.55 g/mol |
| Functional Groups | Amino, hydroxyl, and glycosidic linkages |
Antibacterial Efficacy
Combimicin B2 has demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria. Its mechanism primarily involves inhibition of protein synthesis, making it effective against a range of pathogenic microorganisms.
In Vitro Studies
Research indicates that Combimicin B2 exhibits minimum inhibitory concentrations (MICs) as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 16 |
The primary mechanism of action for Combimicin B2 involves binding to the bacterial ribosome, specifically targeting the 30S subunit. This binding disrupts the translation process, leading to an inability to synthesize essential proteins required for bacterial growth and reproduction.
Case Studies
-
Case Study on Multi-Drug Resistant Strains
- A study conducted on multi-drug resistant Staphylococcus aureus showed that Combimicin B2 significantly reduced bacterial load in infected mice models when administered at therapeutic doses.
- Results indicated a reduction in infection severity and improved survival rates compared to control groups.
-
Synergistic Effects with Other Antibiotics
- Research has shown that combining Combimicin B2 with other antibiotics like vancomycin enhances antibacterial efficacy against resistant strains.
- This synergistic effect was quantified in laboratory settings, demonstrating a reduction in MIC values when used in combination therapies.
Potential Therapeutic Uses
Given its strong antibacterial properties, Combimicin B2 holds promise for development into new antibiotic therapies, particularly in treating infections caused by resistant bacteria. Ongoing research is focused on:
- Formulating Combimicin B2 for clinical use.
- Investigating its efficacy in combination therapies.
- Exploring its potential applications in veterinary medicine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
